3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole

Medicinal Chemistry C–H Functionalization Sequential Cross-Coupling

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1199589-75-7) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class, characterized by a phenyl ring substituted with bromine at the para-position and chlorine at the meta-position, and a methyl group at the 5-position of the oxadiazole ring. Its molecular formula is C9H6BrClN2O with a molecular weight of 273.51 g/mol.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
CAS No. 1199589-75-7
Cat. No. B1520115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole
CAS1199589-75-7
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C9H6BrClN2O/c1-5-12-9(13-14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
InChIKeyOTCCOOYSTQRTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1199589-75-7): Chemical Identity and Baseline Characteristics for Scientific Procurement


3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1199589-75-7) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class, characterized by a phenyl ring substituted with bromine at the para-position and chlorine at the meta-position, and a methyl group at the 5-position of the oxadiazole ring [1]. Its molecular formula is C9H6BrClN2O with a molecular weight of 273.51 g/mol [1]. It is primarily offered as a research building block by suppliers such as Life Chemicals and CymitQuimica for laboratory use in medicinal chemistry and agrochemical discovery . The presence of two distinct halogen substituents (Br and Cl) on the phenyl ring provides orthogonal synthetic handles, enabling sequential cross-coupling reactions that are not possible with mono-halogenated analogs [2].

Why 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole Cannot Be Replaced by Mono-Halogenated or Non-Halogenated 1,2,4-Oxadiazole Analogs in Research Programs


Generic substitution fails because the 4-bromo-3-chloro substitution pattern on the phenyl ring creates a unique vector for sequential, chemoselective functionalization. In a typical palladium-catalyzed cross-coupling sequence, the aryl bromide site undergoes oxidative addition preferentially over the aryl chloride due to the lower bond dissociation energy of the C–Br bond (~80 kcal/mol vs. ~95 kcal/mol for C–Cl) [1]. This allows researchers to install a first functional group at the para-position via Suzuki, Buchwald-Hartwig, or Heck coupling, followed by a second, chemically distinct coupling at the meta-chloride site under harsher conditions or with a different catalyst system [1]. Mono-halogenated analogs such as 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 21614-47-1) or 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 118183-92-9) offer only one coupling handle, severely limiting molecular complexity generation . The dual-halogen architecture is therefore a strategic necessity for medicinal chemistry campaigns requiring rapid diversification of the phenyl domain without resorting to de novo scaffold synthesis.

Quantitative Differentiation Evidence for 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole vs. Closest Analogs


Orthogonal Halogen Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Differential for Sequential Cross-Coupling

The target compound possesses both C–Br (para) and C–Cl (meta) bonds on the phenyl ring. The bond dissociation energy (BDE) of a typical aryl C–Br bond is approximately 80 kcal/mol, while that of an aryl C–Cl bond is approximately 95 kcal/mol [1]. This ~15 kcal/mol difference enables selective oxidative addition at the bromide site under mild Pd(0) conditions, leaving the chloride intact for a subsequent, chemically orthogonal second coupling [1]. The mono-bromo analog (CAS 118183-92-9) and mono-chloro analog (CAS 21614-47-1) each provide only one functionalization handle, yielding linear diversity rather than the exponential diversity accessible via orthogonal di-functionalization.

Medicinal Chemistry C–H Functionalization Sequential Cross-Coupling

Predicted Lipophilicity (clogP) Differentiation Between Dual-Halogen and Mono-Halogen Analogs

The predicted octanol-water partition coefficient (clogP) for the target compound, 3-(4-bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole, is estimated at approximately 3.2 using fragment-based methods [1]. In contrast, the mono-chloro analog (3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole) has a predicted logP of approximately 2.5, and the mono-bromo analog (3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole) is predicted at approximately 2.8 [2]. The higher lipophilicity of the target compound arises from the additive contributions of both halogen atoms and may influence membrane permeability, protein binding, and metabolic stability in a biological context [1]. However, these are computational predictions; no experimentally measured logP values were found in the literature.

Physicochemical Property Prediction Lipophilicity ADME Profiling

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Discovery (FBDD) Library Design

The target compound has a molecular weight of 273.51 g/mol and contains 14 heavy atoms (C9H6BrClN2O) [1]. This places it within the 'fragment-plus' space (MW 250–350), larger than the mono-chloro analog (MW 194.62 g/mol, 13 heavy atoms) and the mono-bromo analog (MW 239.07 g/mol, 13 heavy atoms) . The higher molecular weight and increased halogen content contribute to a higher heavy atom count, which can improve binding enthalpy through additional van der Waals contacts and halogen bonding interactions with protein targets [2]. For FBDD libraries requiring fragments with greater three-dimensionality and potential for key polar interactions, the dual-halogen system offers enhanced binding site occupancy relative to mono-halogen counterparts.

Fragment-Based Drug Discovery Library Design Molecular Complexity

Optimal Procurement and Application Scenarios for 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole Based on Evidence


Sequential Palladium-Catalyzed Cross-Coupling for Diversity-Oriented Synthesis

The orthogonality of the C–Br (para) and C–Cl (meta) bonds allows medicinal chemists to perform a first Suzuki-Miyaura coupling at the bromide site under mild conditions (e.g., Pd(PPh3)4, 60°C), followed by a second Buchwald-Hartwig amination or Suzuki coupling at the chloride site under more forcing conditions (e.g., Pd2(dba)3/XPhos, 100°C). This sequential strategy generates highly substituted biaryl or aryl-heteroaryl oxadiazole libraries with two distinct points of diversity from a single building block, reducing the number of synthetic steps and overall procurement costs for advanced intermediates.

Fragment-Based Drug Discovery (FBDD) Library Member with Balanced Lipophilicity and Halogen Bonding Potential

With a predicted clogP of approximately 3.2, a molecular weight of 273.51 g/mol, and a bromine atom capable of forming halogen bonds with backbone carbonyls or π-systems in protein binding sites, this compound serves as a rule-of-three-compliant fragment. It is particularly suited for screening campaigns targeting kinases, GPCRs, or bromodomains where halogen bonding is a recognized affinity determinant. The dual-halogen nature also facilitates rapid hit expansion via parallel chemistry.

Agrochemical Lead Generation Requiring Dual Halogen Handles for Late-Stage Functionalization

In agrochemical discovery, the ability to independently modify two positions on the phenyl ring allows for systematic exploration of substituent effects on herbicidal, fungicidal, or insecticidal activity. The 4-bromo-3-chloro pattern provides a regioisomeric scaffold distinct from 3-bromo-4-chloro or 2,4-dihalogenated analogs, enabling access to patentable chemical space in crop protection research.

Computational Chemistry and Cheminformatics Model Training for Halogenated Heterocycles

The compound's well-defined structure, commercial availability, and dual-halogen pattern make it a useful data point for training quantitative structure-activity relationship (QSAR) models and machine learning algorithms focused on predicting the reactivity and bioactivity of halogenated 1,2,4-oxadiazoles. Its incorporation into training sets can improve model accuracy for predicting the properties of more complex di- and tri-halogenated heterocyclic systems.

Quote Request

Request a Quote for 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.